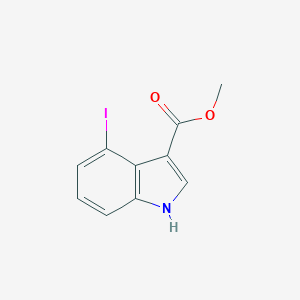

Methyl 4-iodo-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-iodo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRPTKPAIJVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363843 | |

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101909-44-8 | |

| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 4-iodo-1H-indole-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, Methyl 1H-indole-3-carboxylate, followed by a regioselective iodination at the C4 position of the indole ring. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

Synthetic Strategy Overview

The synthesis of Methyl 4-iodo-1H-indole-3-carboxylate is most effectively achieved through a two-step sequence:

-

Esterification: The commercially available Indole-3-carboxylic acid is converted to its corresponding methyl ester, Methyl 1H-indole-3-carboxylate, via a classic Fischer-Speier esterification.

-

Regioselective Iodination: The Methyl 1H-indole-3-carboxylate is then subjected to a regioselective iodination at the C4 position. Direct iodination of the indole ring typically favors other positions. Therefore, a directing group-assisted approach is employed to achieve the desired C4-iodination.

Caption: Overall synthetic strategy for Methyl 4-iodo-1H-indole-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-3-carboxylate

This procedure follows the well-established Fischer-Speier esterification method.

Reaction Scheme:

C₉H₇NO₂ + CH₃OH ⇌ [H⁺] ⇌ C₁₀H₉NO₂ + H₂O

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Indole-3-carboxylic acid | 161.16 |

| Anhydrous Methanol (CH₃OH) | 32.04 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 |

| Ethyl Acetate | 88.11 |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - |

| Brine | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Indole-3-carboxylic acid (e.g., 10.0 g, 62.1 mmol).

-

Add an excess of anhydrous methanol (e.g., 150 mL).

-

Slowly and with caution, add concentrated sulfuric acid (e.g., 2.0 mL) to the stirring suspension. The addition is exothermic.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (e.g., 300 mL), which may cause the product to precipitate.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford pure Methyl 1H-indole-3-carboxylate as a solid.

Caption: Workflow for the synthesis and purification of Methyl 1H-indole-3-carboxylate.

Step 2: Regioselective C4-Iodination of Methyl 1H-indole-3-carboxylate

This proposed protocol is based on a palladium(II)-catalyzed transient directing group-assisted methodology for C4-halogenation of 3-carbonylindoles.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Methyl 1H-indole-3-carboxylate | 175.18 |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 |

| Glycine | 75.07 |

| Copper(I) Iodide (CuI) | 190.45 |

| N-Fluorobenzenesulfonimide (NFSI) | 315.28 |

| Acetic Acid (AcOH) | 60.05 |

| 1,2-Dichloroethane (DCE) | 98.96 |

Procedure:

-

To an oven-dried Schlenk tube, add Methyl 1H-indole-3-carboxylate (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 10 mol%), glycine (e.g., 30 mol%), CuI (e.g., 2.0 equiv.), and NFSI (e.g., 1.2 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous 1,2-dichloroethane (DCE) (e.g., 5 mL) and acetic acid (e.g., 2.0 equiv.) via syringe.

-

Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining iodine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product should be purified by column chromatography on silica gel to afford Methyl 4-iodo-1H-indole-3-carboxylate.

Caption: Proposed signaling pathway for the C4-iodination of Methyl 1H-indole-3-carboxylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Indole-3-carboxylic acid | C₉H₇NO₂ | 161.16 |

| Methyl 1H-indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 |

| Methyl 4-iodo-1H-indole-3-carboxylate | C₁₀H₈INO₂ | 301.08 |

Conclusion

This technical guide outlines a feasible and efficient two-step synthesis for Methyl 4-iodo-1H-indole-3-carboxylate. The initial esterification is a standard and high-yielding reaction. The subsequent C4-iodination, while more complex, utilizes a modern catalytic approach with a transient directing group to achieve the desired regioselectivity, a common challenge in indole chemistry. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, enabling the reliable preparation of this important chemical intermediate. Further optimization of the C4-iodination step may be required to maximize yields and purity for specific applications.

An In-depth Technical Guide to Methyl 4-iodo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 4-iodo-1H-indole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole scaffold, a prominent heterocyclic motif in numerous biologically active compounds. The introduction of an iodine atom at the C4-position of the indole ring significantly influences its physicochemical and biological properties.

General Information

Basic identifying information for Methyl 4-iodo-1H-indole-3-carboxylate is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101909-44-8 | [1][2][3] |

| Molecular Formula | C₁₀H₈INO₂ | [1][2][3] |

| Molecular Weight | 301.08 g/mol | [1][2][3] |

| Synonyms | 4-iodo-1H-indole-3-carboxylic acid methyl ester, Methyl 4-iodo-3-indolecarboxylate | [1] |

Physicochemical Properties

| Property | Methyl 4-iodo-1H-indole-3-carboxylate (Predicted/Computed) | Methyl 5-iodo-1H-indole-3-carboxylate (Experimental) | Reference |

| Melting Point | Not available | 184 - 185 °C | [4] |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Soluble in ethyl acetate/petroleum ether | [4] |

| LogP | 2.5591 | Not available | [1] |

| Topological Polar Surface Area (TPSA) | 42.09 Ų | Not available | [1] |

Synthesis and Characterization

The synthesis of Methyl 4-iodo-1H-indole-3-carboxylate can be approached through two primary strategies: direct iodination of the parent indole ester or esterification of the corresponding iodinated carboxylic acid. While a specific, detailed protocol for the 4-iodo isomer is not explicitly documented in the reviewed literature, a general understanding can be derived from established methods for indole chemistry.

Synthetic Workflow

A plausible synthetic pathway for Methyl 4-iodo-1H-indole-3-carboxylate is outlined below. This involves the initial synthesis of the indole-3-carboxylic acid scaffold, followed by iodination and subsequent esterification.

Caption: A potential synthetic workflow for Methyl 4-iodo-1H-indole-3-carboxylate.

Experimental Protocols

Note: The following protocols are based on general methods for the synthesis of indole derivatives and may require optimization for the specific synthesis of Methyl 4-iodo-1H-indole-3-carboxylate.

Protocol 1: Fischer-Speier Esterification of a Carboxylic Acid

This protocol describes a general method for the esterification of a carboxylic acid using an alcohol in the presence of an acid catalyst.[4]

Materials:

-

4-Iodo-1H-indole-3-carboxylic acid

-

Anhydrous Methanol (reactant and solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stir bar, condenser, separatory funnel, rotary evaporator

Procedure:

-

To a round-bottom flask, add 4-Iodo-1H-indole-3-carboxylic acid and a magnetic stir bar.

-

In a fume hood, add an excess of anhydrous methanol.

-

Stir the mixture until the carboxylic acid is partially dissolved.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Attach a condenser and heat the mixture to reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water, which may cause the product to precipitate.

-

Neutralize the aqueous mixture by a slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

Specific spectroscopic data for Methyl 4-iodo-1H-indole-3-carboxylate is not available in the reviewed literature. For reference, the ¹H and ¹³C NMR data for the closely related Methyl 5-iodo-1H-indole-3-carboxylate in DMSO-d₆ are provided below.[4]

Methyl 5-iodo-1H-indole-3-carboxylate (Reference Data):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9.

-

IR (cm⁻¹): 3273, 2923, 1680, 1446, 1357, 1194, 1177, 1057, 879, 767, 536.

Biological Significance and Applications

Indole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[5][6][7] While specific studies on the biological effects of Methyl 4-iodo-1H-indole-3-carboxylate are limited, the broader class of indole derivatives has been extensively investigated for various therapeutic applications.

General Biological Activities of Indole Derivatives

The indole nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating activities including:

-

Anticancer: Many indole-based compounds have shown potent anticancer activity.[8][9]

-

Anti-inflammatory: Indole derivatives have been explored as non-steroidal anti-inflammatory agents.[8]

-

Antiviral, Antimicrobial, and Antifungal: The indole scaffold is present in numerous compounds with activity against a range of pathogens.[5]

The introduction of a halogen atom, such as iodine, can significantly modulate the biological activity of the indole ring system, often enhancing potency and altering selectivity.

Potential Signaling Pathway Involvement

Given the broad biological activities of indole derivatives, Methyl 4-iodo-1H-indole-3-carboxylate could potentially interact with various signaling pathways. A hypothetical interaction with a generic kinase signaling pathway, a common target for indole-based inhibitors, is depicted below.

References

- 1. chemscene.com [chemscene.com]

- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. rsc.org [rsc.org]

- 5. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 6. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Methyl Indole-3-Carboxylates: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-carboxylate esters are pivotal structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in synthetic organic chemistry. The strategic introduction of a halogen, such as iodine, at the C4 position of the indole nucleus can significantly modulate the molecule's physicochemical properties and biological activity. This technical guide offers a summary of the available spectroscopic data for Methyl 1H-indole-3-carboxylate and outlines a general synthetic and characterization workflow.

Spectroscopic Data of Methyl 1H-indole-3-carboxylate

The following tables summarize the key spectroscopic data for the parent compound, Methyl 1H-indole-3-carboxylate. The data has been compiled from various sources and is presented for reference.[1][2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.8 | br s | - | N-H |

| ~8.1 | d | ~3.0 | H-2 |

| ~7.9 | d | ~7.8 | H-4 |

| ~7.4 | d | ~8.2 | H-7 |

| ~7.2 | t | ~7.6 | H-6 |

| ~7.1 | t | ~7.5 | H-5 |

| 3.84 | s | - | -OCH₃ |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for Methyl 1H-indole-3-carboxylate. [1]

| Chemical Shift (δ) ppm | Assignment |

| 165.0 | C=O |

| 136.0 | C-7a |

| 130.0 | C-2 |

| 126.0 | C-3a |

| 123.0 | C-6 |

| 121.5 | C-5 |

| 120.0 | C-4 |

| 112.0 | C-7 |

| 107.0 | C-3 |

| 51.0 | -OCH₃ |

Solvent: DMSO-d₆

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Methyl 1H-indole-3-carboxylate. [2]

| m/z | Interpretation |

| 175.06 | [M]⁺ |

| 144.04 | [M - OCH₃]⁺ |

| 116.05 | [M - COOCH₃]⁺ |

Technique: Electron Ionization (EI)

Infrared (IR) Spectroscopy Data

Expected Spectroscopic Influence of 4-Iodination

The introduction of an iodine atom at the C4 position of the indole ring is expected to induce notable changes in the NMR spectra due to its electron-withdrawing and anisotropic effects.

-

¹H NMR: The proton at C5, now adjacent to the iodine, would likely experience a downfield shift. The signal for the H-4 proton would be absent. The remaining aromatic protons would also experience shifts, albeit to a lesser extent.

-

¹³C NMR: The most significant effect would be the large upfield shift of the C4 signal due to the heavy atom effect of iodine. The C3a and C5 signals would also be influenced.

Experimental Protocols

Synthesis of Methyl 1H-indole-3-carboxylate

A common method for the synthesis of Methyl 1H-indole-3-carboxylate is the Fischer-Speier esterification of indole-3-carboxylic acid.[3]

Materials:

-

Indole-3-carboxylic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a solution of indole-3-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

The crude Methyl 1H-indole-3-carboxylate can be further purified by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted methyl indole-3-carboxylate.

References

An In-depth Technical Guide on Methyl 4-iodo-1H-indole-3-carboxylate (CAS: 101909-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole scaffold, a prominent heterocyclic motif in a vast array of biologically active compounds. The introduction of an iodine atom at the C4-position of the indole ring significantly influences the molecule's electronic properties and steric profile, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of Methyl 4-iodo-1H-indole-3-carboxylate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 101909-44-8 | [1] |

| Molecular Formula | C₁₀H₈INO₂ | [1] |

| Molecular Weight | 301.08 g/mol | [1] |

| Synonyms | Methyl 4-iodo-3-indolecarboxylate | [1] |

| SMILES | COC(=O)C1=CNC2=CC=CC(=C12)I | [1] |

| Topological Polar Surface Area (TPSA) | 42.09 Ų | [1] |

| logP | 2.5591 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 4-iodo-1H-indole-3-carboxylate is not extensively documented in publicly available literature, a plausible synthetic route involves the direct iodination of the parent compound, Methyl 1H-indole-3-carboxylate. The following is a generalized protocol based on known iodination reactions of indole derivatives.

General Experimental Protocol for Iodination of Methyl 1H-indole-3-carboxylate

Materials:

-

Methyl 1H-indole-3-carboxylate

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Methyl 1H-indole-3-carboxylate in dichloromethane.

-

Reagent Preparation: In a separate flask, prepare a solution of iodine and potassium iodide in water.

-

Reaction: Add the iodine solution dropwise to the stirred solution of the indole ester at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 4-iodo-1H-indole-3-carboxylate.

Note: The regioselectivity of the iodination can be influenced by the reaction conditions, including the solvent and the iodinating agent used. Optimization of these parameters may be necessary to achieve the desired C4-iodinated product with high yield and purity.

Spectroscopic Data

For comparison, the reported ¹H and ¹³C NMR data for Methyl 1H-indole-3-carboxylate in DMSO-d₆ are as follows:

¹H NMR (DMSO-d₆): The spectrum shows characteristic signals for the indole ring protons and the methyl ester group.[2] ¹³C NMR (DMSO-d₆): The spectrum resolves the 10 expected carbon resonances.[2]

Researchers synthesizing Methyl 4-iodo-1H-indole-3-carboxylate would need to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.

Applications in Drug Discovery and Research

The indole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] While specific biological studies on Methyl 4-iodo-1H-indole-3-carboxylate are limited, its structural features suggest potential as a valuable intermediate or a bioactive molecule itself.

Potential as an Intermediate

The iodo-substituent at the C4-position serves as a versatile handle for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of diverse functional groups to create libraries of novel indole derivatives for biological screening.

Potential Biological Activities

-

Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways.[4] The presence of a halogen atom can enhance the lipophilicity and binding affinity of the molecule to its biological target.

-

Antiviral Activity: Indole-based compounds have been investigated as potential antiviral agents against a range of viruses.[5][6][7]

-

Anti-inflammatory Activity: Some indole derivatives have demonstrated anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways.[8]

Potential Signaling Pathways

While the specific mechanism of action for Methyl 4-iodo-1H-indole-3-carboxylate is unknown, many bioactive indole derivatives are known to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. A potential, generalized signaling pathway that could be influenced by indole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

References

- 1. chemscene.com [chemscene.com]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. actanaturae.ru [actanaturae.ru]

- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-hepatitis C virus activity of novel ethyl 1H-indole-3-carboxylates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Iodination of Methyl Indole-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the indole nucleus is a cornerstone of modern synthetic chemistry. Methyl indole-3-carboxylate, a readily available starting material, serves as a versatile platform for the introduction of various substituents. Among these transformations, iodination holds a position of particular importance due to the utility of the resulting iodo-indoles as key intermediates in cross-coupling reactions and other synthetic elaborations. This technical guide provides a comprehensive overview of the methodologies for the iodination of methyl indole-3-carboxylate, with a focus on regioselectivity, reaction conditions, and detailed experimental protocols.

Regioselective C5-Iodination

The C5 position of the indole ring is a common site for electrophilic substitution. A highly efficient and regioselective method for the direct C5-iodination of indoles, including methyl indole-3-carboxylate, has been developed. This approach is notable for its mild reaction conditions and the absence of metal catalysts.

A study has demonstrated an efficient regioselective C5-H direct iodination of indoles.[1][2] This method offers a practical route to C5 functionalization, which is particularly valuable for the late-stage modification of medicinal molecules.[2] The reaction is believed to proceed through a radical pathway.[1][2]

Experimental Protocol: C5-Iodination

General Procedure:

To a solution of the indole derivative (0.5 mmol) in a suitable solvent, an iodinating reagent and an acid are added. The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched and the product is isolated and purified.

Detailed Protocol for Methyl 5-iodo-1H-indole-3-carboxylate:

A specific protocol for the synthesis of methyl 5-iodo-1H-indole-3-carboxylate resulted in a 71% yield.[3]

-

Reactants: Methyl 1H-indole-3-carboxylate.

-

Reagents: N-Iodosuccinimide (NIS) and Trifluoroacetic acid (TFA).

-

Solvent: Dichloromethane.

-

Procedure:

-

To a solution of methyl 1H-indole-3-carboxylate in dichloromethane, add N-iodosuccinimide and trifluoroacetic acid.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data for C5-Iodination of Indole Derivatives

| Substrate | Product | Yield (%) | Reference |

| Methyl 1H-indole-3-carboxylate | Methyl 5-iodo-1H-indole-3-carboxylate | 71 | [3] |

| Methyl 6-methyl-1H-indole-3-carboxylate | Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate | 74 | [3] |

| Methyl 6-chloro-1H-indole-3-carboxylate | Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | 69 | [3] |

| Methyl 6-bromo-1H-indole-3-carboxylate | Methyl 6-bromo-5-iodo-1H-indole-3-carboxylate | 63 | [3] |

| Ethyl 1H-indole-3-carboxylate | Ethyl 5-iodo-1H-indole-3-carboxylate | 70 | [3] |

Reaction Pathway for C5-Iodination

Caption: C5-Iodination of Methyl Indole-3-carboxylate.

Other Regioselective Iodination Strategies

While C5-iodination is well-documented, other positions on the indole ring can also be selectively iodinated, often dictated by the specific reagents and reaction conditions employed. The presence of the carboxylate group at the C3 position influences the electronic properties of the indole ring and, consequently, the regiochemical outcome of electrophilic substitution.

C2-Functionalization via Iodo-intermediates

Molecular iodine can mediate the regioselective C2 sulfonylation of indoles.[4] This reaction proceeds through the formation of a sulfonyl iodide intermediate, which then undergoes homolytic cleavage to generate a sulfonyl radical.[4] The addition of this radical to the indole nucleus occurs chemoselectively at the C2 position.[4] Although not a direct iodination of the final product, this method highlights the role of iodine in activating the C2 position.

Iodination of 3-Substituted Indoles

The iodination of 3-substituted indoles can lead to various products depending on the nature of the substituent and the reaction conditions. For instance, 3-indoleacetonitrile can be regioselectively iodinated at the 2-position.[5]

Synthesis of Other Iodo-Isomers

While direct iodination of methyl indole-3-carboxylate primarily yields the 5-iodo derivative, other isomers such as methyl 4-iodo-1H-indole-3-carboxylate and methyl 3-iodo-1H-indole-6-carboxylate are also known compounds, though their synthesis may proceed through different routes.[6][7]

Experimental Workflow for Iodination Reactions

The general workflow for performing and analyzing an iodination reaction of methyl indole-3-carboxylate is outlined below.

Caption: General Experimental Workflow for Iodination.

Conclusion

The iodination of methyl indole-3-carboxylate is a valuable transformation for the synthesis of functionalized indole derivatives. The regioselectivity of the reaction can be controlled to favor substitution at the C5 position under mild, metal-free conditions. The resulting iodo-indoles are versatile building blocks for further synthetic manipulations, making these iodination protocols essential tools for researchers in medicinal chemistry and drug discovery. The detailed experimental procedures and quantitative data presented in this guide offer a practical resource for the implementation of these important synthetic methods.

References

- 1. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

Synthesis of Methyl 4-iodo-1H-indole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and analytical data to support research and development in this area.

Introduction

Methyl 4-iodo-1H-indole-3-carboxylate is a valuable building block in medicinal chemistry due to the versatile reactivity of the iodo-substituted indole scaffold. The presence of the iodine atom at the C4 position allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide outlines a common and effective synthetic route starting from readily available materials.

Synthetic Pathway Overview

The synthesis of Methyl 4-iodo-1H-indole-3-carboxylate can be efficiently achieved through a two-step process. The first step involves the formation of the indole-3-carboxylate core, followed by a regioselective iodination at the C4 position. A plausible and widely applicable method is the Fischer indole synthesis to construct the indole ring system, followed by direct iodination.

Caption: Synthetic pathway for Methyl 4-iodo-1H-indole-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-3-carboxylate (Starting Material)

A common precursor for the final product is Methyl 1H-indole-3-carboxylate. While commercially available, it can also be synthesized from indole through a Vilsmeier-Haack formylation to yield indole-3-carboxaldehyde, followed by oxidation and esterification. For the purpose of this guide, we will consider Methyl 1H-indole-3-carboxylate as the starting material for the iodination step.

Step 2: Iodination of Methyl 1H-indole-3-carboxylate

This procedure outlines the direct iodination of Methyl 1H-indole-3-carboxylate to introduce an iodine atom at the C4 position.

Materials:

-

Methyl 1H-indole-3-carboxylate

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask protected from light, dissolve Methyl 1H-indole-3-carboxylate (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-iodo-1H-indole-3-carboxylate as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Methyl 4-iodo-1H-indole-3-carboxylate from Methyl 1H-indole-3-carboxylate.

| Parameter | Value |

| Starting Material | Methyl 1H-indole-3-carboxylate |

| Reagent | N-Iodosuccinimide (NIS) |

| Product | Methyl 4-iodo-1H-indole-3-carboxylate |

| Molecular Formula | C₁₀H₈INO₂ |

| Molecular Weight | 301.08 g/mol |

| Typical Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 180-185 °C |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the purified final product.

Caption: Workflow for the synthesis of Methyl 4-iodo-1H-indole-3-carboxylate.

This guide provides a foundational understanding and practical approach to the synthesis of Methyl 4-iodo-1H-indole-3-carboxylate. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide for Synthetic and Medicinal Chemistry

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds. Within this class, functionalized indoles serve as critical building blocks for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of Methyl 4-iodo-1H-indole-3-carboxylate, a versatile synthetic intermediate. This document details its chemical properties, highlights its primary application in palladium-catalyzed cross-coupling reactions, and discusses the therapeutic potential of the derivatives it can generate.

Core Molecular and Physicochemical Properties

Methyl 4-iodo-1H-indole-3-carboxylate (CAS No: 101909-44-8) is a polysubstituted indole derivative. The presence of an iodine atom at the C-4 position and a methyl carboxylate group at the C-3 position makes it a highly valuable and versatile precursor in organic synthesis. The iodo-group serves as an efficient handle for metal-catalyzed cross-coupling reactions, while the ester can be subjected to various transformations.

Quantitative Data Summary

The key physicochemical and computed properties of Methyl 4-iodo-1H-indole-3-carboxylate are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈INO₂ | [ChemScene][1] |

| Molecular Weight | 301.08 g/mol | [ChemScene][1] |

| CAS Number | 101909-44-8 | [ChemScene][1] |

| Synonyms | Methyl 4-iodo-3-indolecarboxylate | [ChemScene][1] |

| Topological Polar Surface Area (TPSA) | 42.09 Ų | [ChemScene][1] |

| LogP (Computed) | 2.5591 | [ChemScene][1] |

| Hydrogen Bond Donors | 1 | [ChemScene][1] |

| Hydrogen Bond Acceptors | 2 | [ChemScene][1] |

| Rotatable Bonds | 1 | [ChemScene][1] |

Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature.

Synthetic Applications and Experimental Protocols

The primary utility of Methyl 4-iodo-1H-indole-3-carboxylate in drug discovery and organic synthesis lies in its capacity to serve as a scaffold for diversification through carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-rich indole core, combined with the reactive C-I bond, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures.[2][3] The iodine atom at the C-4 position of the indole ring serves as an excellent leaving group for the oxidative addition step in the catalytic cycle.[2] This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at this position, leading to novel and diverse chemical entities.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an iodo-indole substrate with a boronic acid, based on established methodologies for similar compounds.[2][4] Researchers should optimize conditions for their specific substrates.

Materials:

-

Methyl 4-iodo-1H-indole-3-carboxylate (1.0 eq)

-

Aryl- or Heteroaryl-boronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., 2M aqueous Na₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add Methyl 4-iodo-1H-indole-3-carboxylate, the desired boronic acid, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the solvent and the aqueous base solution via syringe.

-

Seal the vessel and heat the reaction mixture with stirring. Typical conditions can range from 80 °C to 120 °C. The reaction may be performed using conventional heating or under microwave irradiation for reduced reaction times.[2][4]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-indole-3-carboxylate derivative.

Biological Relevance and Therapeutic Potential of Derivatives

While specific biological activity data for Methyl 4-iodo-1H-indole-3-carboxylate is not extensively documented, the indole scaffold itself is a key feature in numerous approved drugs and clinical candidates.[5][6] The true value of this molecule is realized in the derivatives it can produce. The introduction of iodine into the indole ring system is a strategic move in medicinal chemistry to create intermediates for generating libraries of new compounds.[7]

For instance, studies on related iodo-indole derivatives have demonstrated significant biological potential. A notable example is 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, which has shown potent antibacterial activity with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[8] This highlights that the iodo-indole scaffold can be a precursor to potent therapeutic agents. The diverse functionalities that can be introduced at the C-4 position via cross-coupling reactions allow for the exploration of a vast chemical space, potentially leading to the discovery of new agents for various diseases, including cancer, infectious diseases, and neurological disorders.[9]

Conclusion

Methyl 4-iodo-1H-indole-3-carboxylate is a strategically functionalized molecule that serves as a powerful intermediate in synthetic and medicinal chemistry. Its primary value is not as an end-product but as a versatile building block. The presence of the iodo-substituent facilitates access to a wide range of 4-substituted indole derivatives via robust and scalable cross-coupling methodologies. For researchers and drug development professionals, this compound represents a key starting point for the rapid generation of novel chemical libraries, enabling the exploration of structure-activity relationships and the discovery of next-generation therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]

- 7. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-iodo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodo-1H-indole-3-carboxylate is a halogenated derivative of the indole carboxylate scaffold, a core structure in numerous biologically active compounds. While specific research on this particular isomer is limited, the broader class of iodinated indoles and indole-3-carboxylates has garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the available information on Methyl 4-iodo-1H-indole-3-carboxylate, including its chemical properties and a representative synthetic approach. Given the absence of specific biological studies on this compound, this guide also discusses the general biological significance of related indole derivatives and presents a hypothetical mechanism of action.

Chemical and Physical Properties

Detailed experimental data on the physical properties of Methyl 4-iodo-1H-indole-3-carboxylate are not extensively reported in publicly available literature. Commercial suppliers often do not provide specific details on its appearance. However, based on the known properties of similar iodinated indole derivatives, it is likely a solid, possibly crystalline, with a color ranging from off-white to yellow. For comparison, the related isomer, methyl 5-iodo-1H-indole-3-carboxylate, is described as a yellow solid with a melting point of 184–185 °C[1].

The fundamental chemical properties of Methyl 4-iodo-1H-indole-3-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 101909-44-8 | [2][3] |

| Molecular Formula | C₁₀H₈INO₂ | [2][3] |

| Molecular Weight | 301.08 g/mol | [2][3] |

| Purity | ≥98% | [2] |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of Methyl 4-iodo-1H-indole-3-carboxylate is not explicitly described in a single source. However, a plausible synthetic route can be devised based on established methods for the synthesis of indole derivatives, including iodination and esterification reactions. A representative two-step synthesis is outlined below.

Representative Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: the iodination of a suitable indole precursor followed by the esterification of the resulting carboxylic acid.

References

Solubility Profile of Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-iodo-1H-indole-3-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for its solubility assessment. This includes qualitative solubility information based on structurally similar indole derivatives, detailed experimental protocols for quantitative solubility determination, and a logical workflow for these experimental procedures. This guide is intended to be a practical resource for researchers engaged in the synthesis, purification, formulation, and biological testing of this and similar indole compounds.

Introduction to Methyl 4-iodo-1H-indole-3-carboxylate

Methyl 4-iodo-1H-indole-3-carboxylate is a functionalized indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The substituents on the indole ring, in this case, a methyl ester at the 3-position and an iodine atom at the 4-position, significantly influence the molecule's physicochemical properties, including its solubility. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug discovery and development, impacting everything from reaction conditions and purification strategies to formulation and bioavailability.

Predicted and Qualitative Solubility

Based on the behavior of analogous compounds like indole-3-carboxaldehyde and indole-3-acetic acid, it is anticipated that Methyl 4-iodo-1H-indole-3-carboxylate will exhibit good solubility in polar organic solvents and limited solubility in non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of Methyl 4-iodo-1H-indole-3-carboxylate in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The polar hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen and the N-H of the indole ring. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[2] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the N-H proton and interact with the polar ester group.[3] |

| N,N-Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent with a high capacity to dissolve polar organic molecules.[3] | |

| Acetonitrile | Soluble | Acetonitrile is a moderately polar solvent that is expected to dissolve the compound.[4] | |

| Ethyl Acetate | Soluble | The ester functionality of ethyl acetate can interact with the polar groups of the solute.[1] | |

| Non-Polar | Hexane | Sparingly Soluble/Insoluble | The non-polar nature of hexane makes it a poor solvent for polar compounds.[4] |

| Toluene | Sparingly Soluble/Insoluble | While the aromatic ring of toluene can have some interaction with the indole ring, its overall non-polar character limits its solvating power for this molecule.[4] |

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for Methyl 4-iodo-1H-indole-3-carboxylate in various organic solvents at different temperatures is not available in peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 2: Experimental Quantitative Solubility of Methyl 4-iodo-1H-indole-3-carboxylate

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |

| e.g., Acetone | 25 | Data to be determined | Data to be determined |

| e.g., Isopropanol | 25 | Data to be determined | Data to be determined |

| e.g., Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe the widely accepted "shake-flask" method, which is considered a reliable technique for determining the equilibrium solubility of a compound.

Materials and Equipment

-

Methyl 4-iodo-1H-indole-3-carboxylate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The logical flow of the experimental procedure for determining the solubility of Methyl 4-iodo-1H-indole-3-carboxylate is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 4-iodo-1H-indole-3-carboxylate to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles.

-

-

Concentration Analysis (Using HPLC):

-

Prepare a series of standard solutions of Methyl 4-iodo-1H-indole-3-carboxylate of known concentrations in the same solvent.

-

Develop a suitable HPLC method (select appropriate column, mobile phase, flow rate, and detection wavelength).

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).

-

Record the temperature at which the solubility was determined.

-

Conclusion

While specific quantitative solubility data for Methyl 4-iodo-1H-indole-3-carboxylate is not currently widespread, this guide provides a robust framework for researchers to understand its likely solubility behavior and to experimentally determine precise solubility values. The provided qualitative predictions, based on the known behavior of similar indole derivatives, suggest good solubility in polar organic solvents. The detailed experimental protocols and workflow offer a clear path for generating the necessary quantitative data, which is crucial for the successful application of this compound in research and development.

References

Methyl 4-iodo-1H-indole-3-carboxylate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-iodo-1H-indole-3-carboxylate. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development applications. While specific, quantitative stability data for Methyl 4-iodo-1H-indole-3-carboxylate is not extensively published, this guide outlines best practices derived from the general principles of indole chemistry and provides a framework for establishing a robust stability profile.

Core Stability and Storage Recommendations

Indole derivatives, including Methyl 4-iodo-1H-indole-3-carboxylate, are susceptible to degradation under various environmental conditions. To maintain the quality of the compound, the following storage and handling conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Short-term: 2-8°C (Refrigerated). Long-term: -20°C or -80°C (Frozen). | Reduces the rate of potential chemical degradation and decomposition reactions. |

| Light | Protect from light. Store in amber vials or light-opaque containers. | Indole compounds can be photosensitive and may undergo photodegradation upon exposure to UV or visible light. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation of the electron-rich indole ring. |

| Moisture | Keep in a dry environment. Use tightly sealed containers. | Prevents hydrolysis of the methyl ester and potential degradation of the indole ring. |

| Handling | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Indoles are reactive with these substances, which can lead to rapid degradation. |

Potential Degradation Pathways

The indole nucleus is an electron-rich aromatic system, making it susceptible to several degradation pathways. For Methyl 4-iodo-1H-indole-3-carboxylate, key potential degradation routes include:

-

Oxidation: The pyrrole moiety of the indole ring is prone to oxidation, which can lead to the formation of various colored byproducts and oligomers. This process can be accelerated by exposure to air (oxygen) and light.

-

Hydrolysis: The methyl ester group at the 3-position can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of moisture and acidic or basic conditions.

-

De-iodination: While generally stable, the carbon-iodine bond at the 4-position may be susceptible to cleavage under certain reductive conditions or upon prolonged exposure to light.

-

Acid/Base Catalyzed Decomposition: Strong acidic or basic conditions can lead to polymerization or rearrangement of the indole ring.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of Methyl 4-iodo-1H-indole-3-carboxylate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate degradation and identify potential degradation products.

General Procedure for Forced Degradation Studies

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following protocols are generalized and should be optimized for Methyl 4-iodo-1H-indole-3-carboxylate.

1. Acid Hydrolysis

-

Prepare a solution of Methyl 4-iodo-1H-indole-3-carboxylate in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

2. Base Hydrolysis

-

Prepare a solution of the compound as described for acid hydrolysis.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Follow the incubation and sampling procedure as for acid hydrolysis.

-

Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

3. Oxidative Degradation

-

Prepare a solution of the compound.

-

Add an equal volume of 3% hydrogen peroxide.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at various time points.

-

Quench the reaction if necessary (e.g., by dilution) before analysis.

4. Thermal Degradation

-

Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.

-

Sample at various time points (e.g., 1, 3, 7 days).

5. Photolytic Degradation

-

Expose a solution of the compound and the solid compound to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-ultraviolet lamps).

-

Maintain a parallel set of samples protected from light as a control.

-

Sample at various time points.

Analytical Methodology for Stability Monitoring

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

General HPLC Method

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column is a good starting point.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B should be developed to ensure separation of all components.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of Methyl 4-iodo-1H-indole-3-carboxylate and also at other wavelengths to detect potential impurities.

Visualization of Workflows

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of Methyl 4-iodo-1H-indole-3-carboxylate to minimize degradation.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Methyl 4-iodo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole moiety is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for synthesizing biaryl compounds. Its application to Methyl 4-iodo-1H-indole-3-carboxylate allows for the efficient introduction of diverse aryl and heteroaryl substituents at the C-4 position. This transformation is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs. The resulting 4-aryl-1H-indole-3-carboxylate scaffolds are of significant interest in medicinal chemistry.

General Reaction Scheme

The general reaction involves the palladium-catalyzed coupling of Methyl 4-iodo-1H-indole-3-carboxylate with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Caption: General Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

4-Aryl-1H-indole derivatives are of significant interest in drug development, particularly as kinase inhibitors.[1] Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] One of the most important signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, and survival.[1] The ability to readily diversify the C-4 substituent through Suzuki coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these potential drug candidates.[1]

References

Application Notes and Protocols: N-Alkylation of Methyl 4-iodo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of indole scaffolds is a fundamental transformation in synthetic organic chemistry, crucial for the development of numerous biologically active compounds and pharmaceutical agents. The substituent at the N1 position of the indole ring can significantly influence the molecule's pharmacological properties. Methyl 4-iodo-1H-indole-3-carboxylate is a valuable building block, and its N-alkylation provides a pathway to a diverse array of functionalized indole derivatives for drug discovery and development.

This document provides a detailed protocol for the N-alkylation of methyl 4-iodo-1H-indole-3-carboxylate. The presence of the electron-withdrawing carboxylate group at the C3 position and the iodo group at the C4 position influences the reactivity of the indole nitrogen. This protocol outlines a robust and widely applicable base-mediated alkylation method.

General Reaction Scheme

The N-alkylation of methyl 4-iodo-1H-indole-3-carboxylate is typically achieved by deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.

Application Notes and Protocols: Methyl 4-iodo-1H-indole-3-carboxylate as a Versatile Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-iodo-1H-indole-3-carboxylate is a pivotal intermediate in medicinal chemistry, offering a strategic handle for the synthesis of complex, biologically active molecules. Its utility is particularly pronounced in the development of targeted therapeutics, where the iodo-functionalization at the C4 position of the indole scaffold allows for diverse and sophisticated molecular elaborations through various cross-coupling reactions. This document provides detailed application notes on the use of this intermediate in the synthesis of potent enzyme inhibitors, specifically focusing on Enhancer of Zeste Homolog 2 (EZH2) inhibitors, and includes comprehensive experimental protocols for key synthetic transformations.

Introduction to Methyl 4-iodo-1H-indole-3-carboxylate

Methyl 4-iodo-1H-indole-3-carboxylate (C₁₀H₈INO₂) is a highly functionalized indole derivative. The presence of the iodine atom at the 4-position, an ester group at the 3-position, and a reactive N-H group provides multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This versatility makes it an invaluable building block for creating libraries of compounds for drug discovery screening.

Table 1: Physicochemical Properties of Methyl 4-iodo-1H-indole-3-carboxylate

| Property | Value | Reference |

| CAS Number | 101909-44-8 | [1] |

| Molecular Formula | C₁₀H₈INO₂ | [1] |

| Molecular Weight | 301.08 g/mol | [1] |

| Appearance | Off-white to yellowish crystalline powder | |

| Purity | ≥98% | [1] |

Application in the Synthesis of EZH2 Inhibitors

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Several potent and selective EZH2 inhibitors are based on a substituted indole scaffold.

Methyl 4-iodo-1H-indole-3-carboxylate serves as a key starting material for the synthesis of such inhibitors. The 4-iodo group acts as a linchpin for introducing the necessary pharmacophoric elements through cross-coupling reactions, leading to compounds with high affinity and selectivity for the EZH2 active site.

Table 2: Biological Activity of Representative Indole-Based EZH2 Inhibitors Synthesized from Indole Intermediates

| Compound | EZH2 IC₅₀ (µM) | Cellular H3K27me3 EC₅₀ (µM) | Reference |

| Compound A | 0.002 | 0.080 | [2] |

| Compound B | 0.005 | 0.120 | [2] |

| Compound C | 0.010 | 0.250 | [2] |

Note: The compounds listed are representative of the class of EZH2 inhibitors that can be synthesized using the described methodologies starting from a 4-functionalized indole core.

Experimental Protocols

The following protocols describe the use of Methyl 4-iodo-1H-indole-3-carboxylate in key palladium-catalyzed cross-coupling reactions to generate diverse C4-substituted indole derivatives, which are precursors to potent EZH2 inhibitors.

Suzuki-Miyaura Cross-Coupling for C4-Arylation

This protocol describes a general procedure for the coupling of an arylboronic acid with Methyl 4-iodo-1H-indole-3-carboxylate.

Materials:

-

Methyl 4-iodo-1H-indole-3-carboxylate

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a dry Schlenk flask, add Methyl 4-iodo-1H-indole-3-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

-

Add K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the 1,4-dioxane/water mixture (10 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the C4-arylated indole.

Sonogashira Coupling for C4-Alkynylation

This protocol outlines the coupling of a terminal alkyne with Methyl 4-iodo-1H-indole-3-carboxylate.

Materials:

-

Methyl 4-iodo-1H-indole-3-carboxylate

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

-

Copper(I) iodide (CuI) (6 mol%)

-

Triethylamine (TEA) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

In a dry Schlenk flask, dissolve Methyl 4-iodo-1H-indole-3-carboxylate (1.0 mmol) in anhydrous DMF (10 mL).

-

Add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol).

-

Degas the mixture by bubbling with inert gas for 15 minutes.

-

Add triethylamine (3.0 mmol) and the terminal alkyne (1.5 mmol) via syringe.

-

Stir the reaction mixture at room temperature for 8-16 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the C4-alkynylated indole.

Heck Coupling for C4-Alkenylation

This protocol provides a method for the coupling of an alkene with Methyl 4-iodo-1H-indole-3-carboxylate.

Materials:

-

Methyl 4-iodo-1H-indole-3-carboxylate

-

Alkene (e.g., methyl acrylate) (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

-

Triethylamine (TEA) (2.0 equivalents)

-

Anhydrous acetonitrile (MeCN)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

To a sealed reaction tube, add Methyl 4-iodo-1H-indole-3-carboxylate (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).

-

Evacuate and backfill the tube with inert gas.

-

Add anhydrous acetonitrile (8 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the C4-alkenylated indole.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of diverse indole derivatives from Methyl 4-iodo-1H-indole-3-carboxylate using palladium-catalyzed cross-coupling reactions.

Caption: Synthetic utility of the target intermediate.

EZH2 Signaling Pathway in Cancer

The diagram below illustrates the role of EZH2 in gene silencing and how its inhibition can lead to the reactivation of tumor suppressor genes.

Caption: EZH2 pathway and inhibition mechanism.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 4-iodo-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of Methyl 4-iodo-1H-indole-3-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in biologically active molecules and functional organic materials. The C4-iodo substituent provides a reactive handle for the introduction of a wide range of functionalities through well-established cross-coupling methodologies, enabling the synthesis of diverse libraries of substituted indole derivatives.

General Reaction Scheme

Palladium-catalyzed cross-coupling reactions of Methyl 4-iodo-1H-indole-3-carboxylate allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position of the indole ring. The general transformation is depicted below:

Caption: General scheme of palladium-catalyzed cross-coupling.

Key Palladium-Catalyzed Cross-Coupling Reactions

Several powerful palladium-catalyzed cross-coupling reactions can be employed for the functionalization of Methyl 4-iodo-1H-indole-3-carboxylate. The choice of reaction depends on the desired substituent to be introduced.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl groups using boronic acids or their esters.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

-

Stille Coupling: For the formation of C-C bonds with organostannanes.

Data Presentation: Comparison of Coupling Methods

The following table summarizes typical reaction conditions and representative yields for various palladium-catalyzed cross-coupling reactions with iodo-indole substrates. Please note that optimal conditions for Methyl 4-iodo-1H-indole-3-carboxylate may vary and require screening.

| Coupling Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| Heck | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 70-85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 8 | 80-95 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 75-90 |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 110 | 18 | 70-85 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Safety Precaution: All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Suzuki-Miyaura Coupling Protocol

This protocol describes the coupling of Methyl 4-iodo-1H-indole-3-carboxylate with phenylboronic acid.

Materials:

-

Methyl 4-iodo-1H-indole-3-carboxylate

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-